2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate
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Overview
Description
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate is a cholinesterase inhibitor used primarily for the treatment of mild to moderate dementia associated with Alzheimer’s disease and Parkinson’s disease . It enhances cognitive function by inhibiting the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning . This compound is available in various forms, including oral capsules, oral solutions, and transdermal patches .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rivastigmine tartrate involves several steps, starting with the preparation of the intermediate compound [1-(3-benzyloxy-phenyl)-ethyl]-dimethylamine . This intermediate is then used to prepare 3-(1-(dimethylamino)ethyl)phenol, which is subsequently converted to rivastigmine tartrate . The reaction conditions typically involve the use of solvents like methylene dichloride and ethanol, along with reagents such as sodium hydroxide and anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of rivastigmine tartrate often employs a wet granulation process to ensure the stability and bioavailability of the final product . This method involves the use of solubilizers like sodium lauryl sulfate and binders such as povidone K30 to create a powder with good fluidity, suitable for capsule filling .
Chemical Reactions Analysis
Types of Reactions
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate undergoes various chemical reactions, including hydrolysis and oxidation . The compound is a reversible inhibitor of cholinesterase, meaning it can bind to and inactivate the enzyme temporarily .
Common Reagents and Conditions
Common reagents used in the reactions involving rivastigmine tartrate include acids and bases for hydrolysis, and oxidizing agents for oxidation reactions . The conditions often involve moderate temperatures and neutral pH levels to maintain the stability of the compound .
Major Products Formed
The primary product formed from the hydrolysis of rivastigmine tartrate is its free base form, which can then be further processed into various pharmaceutical formulations .
Scientific Research Applications
Chemistry
In chemistry, rivastigmine tartrate is used as a model compound for studying cholinesterase inhibition and its effects on neurotransmitter levels .
Biology
In biological research, rivastigmine tartrate is employed to investigate the mechanisms of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Medicine
Medically, rivastigmine tartrate is used to manage symptoms of dementia, improving cognitive function and quality of life for patients . It is also being explored for its potential benefits in treating other neurological conditions .
Industry
In the pharmaceutical industry, rivastigmine tartrate is a key ingredient in various drug formulations aimed at treating dementia . Its effectiveness and relatively low side-effect profile make it a valuable compound for ongoing research and development .
Mechanism of Action
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate exerts its effects by inhibiting both acetylcholinesterase and butyrylcholinesterase, enzymes responsible for the breakdown of acetylcholine . By preventing the hydrolysis of acetylcholine, rivastigmine tartrate increases its concentration at cholinergic synapses, thereby enhancing cholinergic function . This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where acetylcholine levels are significantly reduced .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Galantamine: This compound also inhibits acetylcholinesterase but has additional nicotinic receptor modulating properties.
Uniqueness
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate is unique in its dual inhibition of both acetylcholinesterase and butyrylcholinesterase, which may provide added benefits in treating dementia symptoms . This dual action is not observed in other similar compounds like donepezil and galantamine, making rivastigmine tartrate a versatile option for managing cognitive decline .
Properties
Molecular Formula |
C18H28N2O8 |
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Molecular Weight |
400.4 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;/m0./s1 |
InChI Key |
GWHQHAUAXRMMOT-MERQFXBCSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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